molecular formula C30H24FeN6+2 B079737 Tris(2,2'-bipyridine)iron(2+) CAS No. 15025-74-8

Tris(2,2'-bipyridine)iron(2+)

Cat. No. B079737
CAS RN: 15025-74-8
M. Wt: 524.4 g/mol
InChI Key: IXBAONBNPIGDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(2,2'-bipyridine)iron(2+), commonly known as Fe(bpy)3, is a complex compound that has been extensively studied in the field of chemistry and biochemistry. This compound is a coordination complex of iron(II) with three molecules of 2,2'-bipyridine (bpy) ligands. The compound has a deep red color and is highly soluble in water. It is an important compound in the field of electrochemistry, photochemistry, and biochemistry due to its unique properties.

Scientific Research Applications

Electrochemical Behavior

  • Tris(2,2'-bipyridine)iron(II) exhibits distinctive electrochemical properties, with reversible oxidation and reduction reactions dependent on the solvent used. This makes it a candidate for electrochemical applications, such as in battery electrolytes (Cabral, Howlett, & Macfarlane, 2016).

Electrode Reactions

  • The iron(II) complex of tris(2,2'-bipyridine) undergoes multiple reduction waves in acetonitrile solutions, indicating potential for diverse electrochemical applications (Tanaka & Sato, 1968).

Polymerization Initiator

  • The complex has been used as an initiator for the polymerization of certain monomers, leading to the formation of Fe-centered star polymers and bipyridine-centered macroligands. This demonstrates its role in the synthesis of novel polymers (McAlvin, Scott, & Fraser, 2000).

Iron Isotope Fractionation

  • Tris(2,2'-bipyridine) iron-II complexes show significant iron stable isotope fractionation, suggesting a role in isotopic studies and geochemistry (Matthews, 2001).

Catalysis in Zeolite Systems

Photo-responsive Properties

  • Tris-2,2'-bipyridine iron(II) complex exhibits photo-induced complex formation and spin transition in silica particles, indicating applications in materials science (Nakanishi, Ikeda, Isobe, & Senna, 2002).

Electrochemical Sensing

  • The complex is integral in a spectroelectrochemical sensor for detecting aqueous iron, showcasing its utility in analytical chemistry (Richardson et al., 2002).

properties

IUPAC Name

iron(2+);2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBAONBNPIGDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FeN6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15025-74-8 (Parent), Array
Record name 2,2'-Bipyridine ferrous sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,2'-bipyridyl)-Fe(II) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2'-bipyridine)iron(2+)

CAS RN

14263-81-1, 15025-74-8
Record name 2,2'-Bipyridine ferrous sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,2'-bipyridyl)-Fe(II) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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